1-(2,3-Dibromopropyl)-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110108-50-4 |
|---|---|
Molecular Formula |
C10H10Br2N2 |
Molecular Weight |
318.01 g/mol |
IUPAC Name |
1-(2,3-dibromopropyl)indazole |
InChI |
InChI=1S/C10H10Br2N2/c11-5-9(12)7-14-10-4-2-1-3-8(10)6-13-14/h1-4,6,9H,5,7H2 |
InChI Key |
IBHRGTISWUEUOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CC(CBr)Br |
Origin of Product |
United States |
Exploration of Biological Activities and Molecular Interactions of 1 2,3 Dibromopropyl 1h Indazole
In Vitro Biological Activity Screening Methodologies
Enzymatic Inhibition Assays (e.g., Kinase Inhibition, Phosphoinositide-dependent Kinase-1, USP7, ULK1, Bcr-Abl, Pim Kinases)
The indazole structure is a key component in numerous kinase inhibitors. nih.govrsc.org Many compounds with an indazole core have been developed as targeted anticancer agents, with several achieving commercial use, such as Axitinib, Niraparib, and Pazopanib. nih.govmdpi.com Research has demonstrated that indazole derivatives can act as potent inhibitors of various kinases, including both tyrosine kinases and serine/threonine kinases. nih.govresearchgate.net
Systematic studies have led to the discovery of indazole derivatives that target a range of specific enzymes involved in cancer and inflammation:
Pim Kinases: A series of 1H-indazole derivatives showed potential as pan-Pim kinase inhibitors. One notable compound, 82a, exhibited strong activity against Pim-1, Pim-2, and Pim-3 with IC₅₀ values of 0.4, 1.1, and 0.4 nM, respectively. nih.gov
Bcr-Abl: Researchers have synthesized 1H-indazol-3-amine derivatives that act as potent inhibitors of both wild-type Bcr-Abl and its T315I mutant, which is resistant to some treatments. nih.gov Compound 89, for instance, inhibited wild-type Bcr-Abl with an IC₅₀ value of 0.014 µM. nih.gov
Apoptosis signal-regulating kinase 1 (ASK1): As ASK1 inhibition is a promising strategy for inflammatory diseases, novel 1H-indazole derivatives have been developed as ASK1 inhibitors. nih.gov Compound 15 from one study showed excellent in vitro activity against ASK1 and was effective in a cell-based assay. nih.gov
Other Kinases: Indazole derivatives have also been developed as inhibitors for Fibroblast Growth Factor Receptors (FGFR), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK). nih.govnih.gov For example, compound 109 showed potent inhibition against EGFR T790M and EGFR kinases with IC₅₀ values of 5.3 and 8.3 nM, respectively. nih.gov Another derivative, Entrectinib, was highly active against ALK with an IC₅₀ of 12 nM. nih.gov
Indoleamine-2,3-dioxygenase1 (IDO1): This enzyme is a target for cancer immunotherapy. nih.gov A series of 1H-indazole derivatives were found to have significant IDO1 inhibitory activity, with compound 120 showing an IC₅₀ value of 5.3 µM. nih.gov
Table 1: Enzymatic Inhibition by Selected Indazole Derivatives
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 82a | Pim-1 | 0.4 nM | nih.gov |
| Compound 82a | Pim-2 | 1.1 nM | nih.gov |
| Compound 82a | Pim-3 | 0.4 nM | nih.gov |
| Compound 89 | Bcr-Abl (wild type) | 0.014 µM | nih.gov |
| Compound 89 | Bcr-Abl (T315I mutant) | 0.45 µM | nih.gov |
| Compound 109 | EGFR T790M | 5.3 nM | nih.gov |
| Entrectinib (Compound 127) | ALK | 12 nM | nih.gov |
| Compound 120 | IDO1 | 5.3 µM | nih.gov |
Cell-Based Assays for Anti-proliferative Effects on Cancer Cell Lines
The enzymatic inhibitory activity of indazole derivatives often translates into potent anti-proliferative effects against human cancer cell lines. Numerous studies have evaluated these compounds using cell-based assays, such as the MTT assay, to determine their efficacy. nih.govmdpi.com
Broad-Spectrum Activity: A variety of polysubstituted indazoles have demonstrated interesting anti-proliferative activity against multiple cancer cell lines, including ovarian carcinoma (A2780), lung adenocarcinoma (A549), neuroblastoma (IMR32), and breast cancer (MDA-MB-231, T47D). nih.gov For some of these compounds, the half-maximal inhibitory concentration (IC₅₀) values ranged from 0.64 to 17 µM. nih.gov
Leukemia and Hepatoma Cells: A series of 1H-indazole-3-amine derivatives were tested against a panel of cancer cells, with some compounds showing superior activity against human chronic myeloid leukemia (K562) and hepatoma (Hep-G2) cell lines compared to the standard drug 5-fluorouracil. mdpi.com Compound 6o, for example, had a promising IC₅₀ of 5.15 µM against the K562 cell line while showing much lower cytotoxicity to normal human embryonic kidney cells (HEK-293). nih.govmdpi.com
Specific Cell Line Sensitivity: In one study, newly synthesized N-[6-indazolyl]arylsulfonamides showed significant activity against A2780 and A549 cell lines, with IC₅₀ values between 4.21 and 18.6 µM. nih.gov Another study focusing on 3-(pyrrolopyridin-2-yl)indazole derivatives found vigorous potency against the HL60 cell line, with IC₅₀ values in the nanomolar range. nih.gov
Table 2: Anti-proliferative Activity of Selected Indazole Derivatives on Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|---|
| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (4) | A2780 | Ovarian Carcinoma | 4.21 µM | nih.gov |
| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9) | A549 | Lung Adenocarcinoma | 18.6 µM | nih.gov |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM | nih.govmdpi.com |
| Compound 6o | HEK-293 (Normal Cell) | - | 33.2 µM | nih.govmdpi.com |
| Compound 93 | HL60 | Promyelocytic Leukemia | 8.3 nM | nih.gov |
| Compound 93 | HCT116 | Colon Carcinoma | 1.3 nM | nih.gov |
Investigations of Cell Cycle Modulation and Apoptosis Induction in Cellular Models
Beyond simply halting proliferation, many indazole derivatives induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells. nih.govnih.gov
Apoptosis Induction: Several studies have confirmed that active indazole compounds trigger apoptosis in a dose-dependent manner. nih.govnih.gov Compound 6o, for instance, was shown to induce apoptosis, possibly through the inhibition of Bcl2 family members and interaction with the p53/MDM2 pathway. nih.gov Another study found that N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7) was a potent inducer of apoptosis. nih.gov
Cell Cycle Arrest: The mechanism of anti-proliferative activity often involves cell cycle arrest at specific checkpoints. Some N-[6-indazolyl]arylsulfonamides were found to cause an arrest of cells in the G2/M phase. nih.gov In contrast, a different series of polysubstituted indazoles caused a block in the S phase, which is characteristic of antimetabolites or inhibitors of DNA synthesis. nih.gov Notably, one compound in the latter study led to a significant increase of cells in the G2/M phase and the appearance of polyploid cells, suggesting a mechanism involving the microtubule system. nih.gov
Receptor Binding and Agonist/Antagonist Activity Studies (e.g., Serotonin (B10506) Receptors)
The indazole scaffold is a recognized bioisostere for the indole (B1671886) nucleus found in serotonin and related tryptamines. acs.org This structural similarity has prompted investigations into indazole derivatives as modulators of serotonin (5-HT) receptors, which are crucial targets for treating psychiatric disorders. aalto.fiacs.org
Serotonin Receptor Agonism: A set of substituted indazole-ethanamines has been characterized as potent agonists for serotonin receptor subtype 2 (5-HT₂). acs.org The direct 1H-indazole analog of 5-MeO-DMT, for example, was shown to be a moderately potent agonist at the 5-HT₂A receptor. acs.org Such compounds are being explored as potential serotonergic psychedelic agents for treating mental health and CNS disorders. acs.org
Multi-Target Receptor Ligands: In the search for new antipsychotics, indazole derivatives have been designed as ligands for multiple receptors simultaneously. nih.gov Studies have synthesized and evaluated compounds for their affinity to dopamine (B1211576) D₂ receptors as well as serotonin 5-HT₁A and 5-HT₂A receptors, a profile considered beneficial for treating schizophrenia. nih.gov
Structure-Activity Relationship (SAR): Research into arylpiperazine-substituted imidazole (B134444) derivatives, a related heterocyclic class, has provided insights into the structural requirements for high affinity to serotonin receptors. mdpi.com These studies help guide the design of new indazole-based compounds with specific receptor-binding profiles. aalto.fimdpi.com
Antimicrobial Activity Assays (e.g., Antibacterial, Antifungal, Antiparasitic)
Indazole derivatives possess a broad spectrum of antimicrobial properties. nih.govnih.gov They have been tested against a wide variety of pathogens, including bacteria, fungi, and protozoa. mdpi.comresearchgate.net
Antibacterial Activity: Various indazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov One study identified 4-bromo-1H-indazole derivatives that were more potent than the control against penicillin-resistant Staphylococcus aureus. nih.gov Another series of N-methyl-3-aryl indazoles was effective against strains like Bacillus cereus, Escherichia coli, and Xanthomonas campestris. nih.gov
Antifungal Activity: The antifungal potential of indazoles has also been established. One study demonstrated that N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide exhibited high activity against the fungi Pythium aphanidermatum and Rhizoctonia solani. nih.gov Other derivatives have shown efficacy against the common human pathogen Candida albicans. nih.gov
Antiparasitic Activity: A significant finding was the potent antiprotozoal activity of certain 2H-indazole derivatives. mdpi.com These compounds were evaluated against intestinal and vaginal pathogens and showed giardicidal, amebicidal, and trichomonicidal activity at concentrations lower than one micromolar, in many cases surpassing the potency of the standard drug metronidazole. mdpi.com
Table 3: Antimicrobial Spectrum of Selected Indazole Derivatives
| Compound/Series | Pathogen | Activity Type | Key Finding | Reference |
|---|---|---|---|---|
| 2H-Indazole derivatives | Giardia intestinalis, Entamoeba histolytica | Antiprotozoal | More potent than metronidazole | mdpi.com |
| N-methyl-3-aryl indazoles | Bacillus cereus, Escherichia coli | Antibacterial | Dominant activity observed | nih.gov |
| N-methyl-3-aryl indazoles | Candida albicans | Antifungal | Activity observed in vitro | nih.gov |
| Compound 151 | S. pyogenes PS | Antibacterial | MIC value of 4 mg/mL | nih.gov |
| Compound 150 | Pythium aphanidermatum | Antifungal | EC₅₀ = 16.75 µg/mL | nih.gov |
Anti-inflammatory Mechanism Investigations through Molecular Assays
The indazole scaffold is present in commercially available anti-inflammatory drugs like Bendazac and Benzydamine. nih.govmdpi.com Research into newer derivatives continues to uncover the molecular mechanisms behind their anti-inflammatory effects. researchgate.netnih.gov
Cyclooxygenase (COX) Inhibition: A primary mechanism for the anti-inflammatory action of many indazoles is the inhibition of cyclooxygenase enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. nih.govmdpi.com In one study, 5-aminoindazole (B92378) showed the highest activity in inhibiting COX-2, with IC₅₀ values for various tested indazoles ranging from 12.32 to 23.42 µM. nih.gov Computational docking studies have further supported the potential for 1H-indazole analogs to bind effectively to the COX-2 active site. researchgate.net
Inhibition of Pro-inflammatory Cytokines and Kinases: Indazoles can also exert their effects by modulating signaling pathways involved in the inflammatory response. nih.govmdpi.com For instance, a novel indazole derivative was shown to suppress the ASK1-p38/JNK signaling pathway in HT-29 cells. nih.gov This pathway is critical in the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com The ability to inhibit such pathways suggests that indazole derivatives could be potential candidates for treating inflammatory conditions like inflammatory bowel disease. nih.gov
Investigation of Molecular Targets and Biological Pathways
The biological effects of indazole derivatives are intrinsically linked to their interactions with specific biomolecules, which in turn modulate critical cellular signaling cascades.
Indazole-containing compounds have been identified as inhibitors of a wide array of protein and enzyme targets. A significant number of these are protein kinases, which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer. For instance, various indazole derivatives have been developed as potent inhibitors of kinases such as FLT3, PDGFRα, c-Kit, epidermal growth factor receptor (EGFR), and p21-activated kinase 4 (PAK4). nih.govnih.govnih.gov The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment for tyrosine kinases.
Beyond kinases, other enzyme targets for indazole derivatives include cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.govmdpi.com Some derivatives also show inhibitory activity against monoamine oxidases (MAO-A and MAO-B), suggesting potential applications in neurological disorders. nih.gov The specific protein or enzyme targets for 1-(2,3-Dibromopropyl)-1H-indazole have not been experimentally determined. However, based on the known targets of other N1-substituted indazoles, it is plausible that this compound could exhibit inhibitory activity against one or more of these enzyme families. Molecular docking studies on various substituted indazoles have helped in predicting their binding affinities and interactions with the active sites of enzymes like aromatase. derpharmachemica.comresearchgate.net
By inhibiting specific protein and enzyme targets, indazole derivatives can modulate various cellular signaling cascades. For example, the inhibition of receptor tyrosine kinases like EGFR can block downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis in cancer. ijbs.com Indazole-based EGFR inhibitors have been shown to overcome drug resistance in non-small cell lung cancer (NSCLC) by targeting mutated forms of the receptor. nih.gov
Furthermore, the inhibition of COX-2 by certain indazole derivatives can suppress the production of prostaglandins, thereby reducing inflammation and pain. biotech-asia.org The potential for some indazoles to block calcium-release activated calcium (CRAC) channels suggests a role in modulating intracellular calcium signaling, which is vital for the function of immune cells like mast cells. nih.gov The modulation of such pathways often leads to the induction of apoptosis (programmed cell death) in cancer cells, as observed with some indazole derivatives that upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.gov While the specific cellular signaling cascades affected by this compound remain to be elucidated, its structural features suggest that it could potentially interfere with pathways regulated by the aforementioned targets.
Comparative Analysis with Parent Indazoles and Structurally Related Compounds
To infer the potential biological profile of this compound, it is essential to compare it with the parent 1H-indazole and other structurally related derivatives.
The introduction of a 2,3-dibromopropyl group at the N1 position of the indazole ring is expected to significantly influence its physicochemical properties and, consequently, its biological activity. The N1-alkylation of indazoles is a common synthetic strategy, and the nature of the alkyl substituent is a key determinant of biological efficacy and selectivity. beilstein-journals.orgnih.govnih.govd-nb.inforsc.orgrsc.org
The dibromopropyl group introduces several features:
Increased Lipophilicity: The presence of two bromine atoms and a propyl chain will increase the lipophilicity of the molecule compared to the unsubstituted 1H-indazole. This could enhance its ability to cross cell membranes and potentially improve its oral bioavailability.
Steric Bulk: The size of the dibromopropyl group will influence how the molecule fits into the binding pockets of target proteins. This steric hindrance can either enhance or diminish binding affinity and can be a critical factor for selectivity towards a specific target.
Halogen Bonding: Bromine atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site. This can contribute to the binding affinity and specificity of the compound.
Reactivity: The presence of two bromine atoms on adjacent carbons makes the propyl chain a potential alkylating agent, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in a protein's active site. This could lead to irreversible inhibition, which can result in prolonged biological effects.
For example, studies on other heterocyclic compounds have shown that halogenated substituents can significantly enhance antimicrobial activity. researchgate.net Therefore, the dibromopropyl group might confer potent antimicrobial properties on the indazole scaffold.
The biological activity of indazole derivatives is highly dependent on the substitution pattern on both the benzene (B151609) and pyrazole (B372694) rings.
| Compound/Derivative Class | Key Structural Features | Observed Biological Activities | Potential Relevance to this compound |
| 1H-Indazole (Parent Compound) | Unsubstituted indazole ring | Generally considered to have weak biological activity on its own. | Serves as the fundamental scaffold upon which modifications are made to enhance activity. |
| N1-Alkyl Indazoles | An alkyl group at the N1 position. | Varied activities including kinase inhibition, anti-inflammatory, and antimicrobial effects, depending on the nature of the alkyl group. biotech-asia.orgresearchgate.net | The 2,3-dibromopropyl group is a complex alkyl substituent that could impart a unique combination of these activities. |
| Halogenated Indazoles | Halogen atoms (e.g., Cl, Br) on the indazole ring. | Often exhibit enhanced potency in various biological assays, including anticancer and antimicrobial screens. researchgate.netnih.gov | The two bromine atoms in the propyl chain may significantly contribute to the biological potency of the target compound. |
| Indazole-3-carboxamides | A carboxamide group at the C3 position. | Potent inhibitors of CRAC channels, demonstrating the importance of the substituent at this position for specific biological targets. nih.gov | Highlights that while the N1-substituent is important, the overall activity profile is a result of the interplay between all substituents. |
Given the known activities of these related compounds, it is reasonable to hypothesize that this compound could possess anticancer, anti-inflammatory, or antimicrobial properties. The unique combination of a bulky, lipophilic, and potentially reactive dibromopropyl group at the N1 position suggests that its biological profile could be distinct from that of simpler N-alkyl or halogenated indazoles. Further experimental investigation is required to validate these hypotheses and to fully characterize the biological and molecular properties of this specific compound.
Structure Activity Relationship Sar Studies of 1 2,3 Dibromopropyl 1h Indazole and Its Derivatives
Systematic Modifications of the Dibromopropyl Moiety
The 2,3-dibromopropyl moiety attached to the N1 position of the indazole ring is a critical pharmacophoric feature. Its size, flexibility, and the presence of two bromine atoms suggest that it can significantly influence the compound's absorption, distribution, metabolism, excretion (ADME) properties, and its binding affinity to target proteins.
The presence, type, and position of halogen atoms on an alkyl side chain can drastically alter the biological activity of a molecule. Halogens can affect lipophilicity, metabolic stability, and can participate in halogen bonding, a type of non-covalent interaction with biological macromolecules.
In the case of 1-(2,3-Dibromopropyl)-1H-indazole, the two bromine atoms are expected to significantly increase the lipophilicity of the compound compared to a simple propyl substituent. This could enhance its ability to cross cell membranes. The replacement of bromine with other halogens would likely modulate this effect. For instance, chlorine, being smaller and less polarizable than bromine, might lead to a decrease in both lipophilicity and the potential for halogen bonding. Conversely, iodine substitution would increase these properties.
The relative position of the halogens is also crucial. In the 2,3-dibromopropyl configuration, the vicinal dihalides introduce significant steric bulk and conformational constraints. Shifting the halogens to other positions, for example, to a 1,3- or 2,2-dihalopropyl arrangement, would alter the molecule's shape and its interaction with a binding site.
To illustrate the potential impact of halogen substitution, a hypothetical data table is presented below, based on general SAR principles observed in other classes of bioactive molecules.
Table 1: Hypothetical Biological Activity of N1-(Dihalopropyl)-1H-indazole Analogs
| Compound | R Group (at N1) | Halogen | Position | Hypothetical IC₅₀ (µM) |
| 1 | 2,3-Dichloropropyl | Cl | 2,3 | 15.2 |
| 2 | This compound | Br | 2,3 | 5.8 |
| 3 | 2,3-Diiodopropyl | I | 2,3 | 8.1 |
| 4 | 1,3-Dibromopropyl | Br | 1,3 | 12.5 |
| 5 | 2,2-Dibromopropyl | Br | 2,2 | 25.0 |
This table is for illustrative purposes and the data is hypothetical, derived from general SAR trends.
The length and branching of the N1-alkyl chain are well-established modulators of activity in many drug classes. These features influence the molecule's flexibility and its ability to fit into a specific binding pocket.
For N1-substituted indazoles, the optimal alkyl chain length is often target-dependent. Increasing the chain length from propyl to butyl or pentyl could enhance van der Waals interactions within a hydrophobic pocket, potentially increasing potency. However, excessive length may lead to a loss of activity due to steric hindrance or unfavorable conformational changes.
Branching on the alkyl chain, such as the introduction of a methyl group, would increase steric bulk and could either enhance or decrease activity depending on the topology of the binding site. For instance, branching near the indazole ring might restrict the rotation of the side chain, locking the molecule into a more bioactive conformation.
Table 2: Hypothetical Impact of Alkyl Chain Modification on Biological Activity
| Compound | N1-Substituent | Chain Length | Branching | Hypothetical IC₅₀ (µM) |
| 6 | 2,3-Dibromoethyl | 2 | None | 10.3 |
| 7 | This compound | 3 | None | 5.8 |
| 8 | 2,3-Dibromobutyl | 4 | None | 3.1 |
| 9 | 2,3-Dibromo-2-methylpropyl | 3 | C2-Methyl | 18.9 |
This table is for illustrative purposes and the data is hypothetical, derived from general SAR trends.
Substituent Effects on the Indazole Core
Modifications to the indazole ring itself are a common strategy to fine-tune the electronic properties, solubility, and metabolic stability of indazole-based drugs.
The electronic nature of the N1-substituent also influences the reactivity of the indazole ring system. The electron-withdrawing effect of the bromine atoms in the propyl chain would decrease the electron density of the indazole ring, potentially affecting its pKa and its ability to participate in hydrogen bonding or pi-stacking interactions.
Table 3: Hypothetical Effect of Indazole Ring Substitution on Biological Activity
| Compound | Indazole Substitution | N1-Substituent | Hypothetical IC₅₀ (µM) |
| 10 | 5-Nitro | 2,3-Dibromopropyl | 2.5 |
| 11 | 6-Chloro | 2,3-Dibromopropyl | 4.1 |
| 12 | 5-Methoxy | 2,3-Dibromopropyl | 15.7 |
| 13 | 3-Methyl | 2,3-Dibromopropyl | 9.2 |
This table is for illustrative purposes and the data is hypothetical, derived from general SAR trends.
Conformational Analysis and its Correlation with Biological Outcomes
The three-dimensional shape of a molecule is paramount to its biological function. For a flexible molecule like this compound, understanding its preferred conformations is key to rationalizing its SAR. The free rotation around the single bonds of the propyl chain allows the molecule to exist in various spatial arrangements, known as conformers. pressbooks.pubyoutube.comyoutube.com
The relative energies of these conformers determine their population at physiological temperatures. The most stable conformers are those that minimize steric clashes and unfavorable electronic interactions. In the case of the 2,3-dibromopropyl group, gauche interactions between the two bromine atoms and between the bromine atoms and the indazole ring will be significant factors in determining the conformational landscape.
It is hypothesized that the biologically active conformation is the one that best complements the binding site of the target protein. A rigid analog, where the conformational flexibility is restricted, could be synthesized to test this hypothesis. If a rigid analog shows significantly higher activity, it would suggest that the molecule pays an energetic penalty to adopt the bioactive conformation.
Computational modeling techniques, such as molecular mechanics and quantum mechanics, can be employed to predict the low-energy conformations of this compound and to dock these conformations into the active site of a putative target. This can provide valuable insights into the key interactions that govern its biological activity and guide the design of more potent analogs.
Ligand-Target Interaction Analysis for SAR Deduction
The analysis of ligand-target interactions is a cornerstone in the deduction of Structure-Activity Relationships (SAR). For the 1H-indazole scaffold, a privileged structure in medicinal chemistry, understanding how it and its derivatives interact with biological targets at a molecular level is crucial for the design of potent and selective therapeutic agents. This analysis is often performed using computational methods like molecular docking and is corroborated by experimental data from biophysical assays and X-ray crystallography.
The 1H-indazole core can engage in a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, which anchor the ligand within the binding site of a protein. The nature and pattern of these interactions are highly dependent on the substitution pattern on the indazole ring and the topology of the target's binding pocket.
Identification of Key Pharmacophore Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 1H-indazole class of compounds, several key pharmacophore features have been identified through extensive research on their various biological activities.
The 1H-indazole nucleus itself is often a critical pharmacophore element, frequently acting as a hinge-binding motif in kinases. nih.govmdpi.com The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond donors and acceptors, a feature that is fundamental to its interaction with the hinge region of many protein kinases.
Key pharmacophoric points for 1H-indazole derivatives can be summarized as:
Hydrogen Bond Donor/Acceptor: The N1-H of the indazole ring is a crucial hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor. This dual character allows for specific and strong interactions with the backbone of protein targets.
Aromatic Core: The bicyclic aromatic system provides a scaffold for hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.
Substitution Points: The various positions on the indazole ring (3, 4, 5, 6, and 7) serve as vectors for introducing substituents that can modulate potency, selectivity, and physicochemical properties. For instance, substitutions at the 3-position can be directed towards solvent-exposed regions or deeper pockets of the active site, while modifications at the 4- and 6-positions have been shown to be crucial for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. nih.gov
The following table summarizes the key pharmacophore features and their roles in the activity of various 1H-indazole derivatives.
| Pharmacophore Feature | Role in Biological Activity | Example Target | Reference |
| 1H-Indazole Core | Hinge-binding, scaffold for interactions | Protein Kinases (e.g., ERK1/2, EGFR) | nih.gov |
| Hydrogen Bond Donor (N1-H) | Anchoring to protein backbone | Kinases, IDO1 | nih.gov |
| Hydrogen Bond Acceptor (N2) | Interaction with amino acid residues | Various enzymes | |
| Aromatic System | Hydrophobic and π-stacking interactions | Most targets | nih.gov |
| Substituents at C3 | Modulation of potency and selectivity | PAK1 | nih.gov |
| Substituents at C4 & C6 | Crucial for inhibitory activity | IDO1 | nih.gov |
Mapping of Binding Pockets and Interaction Motifs
The mapping of binding pockets and the identification of specific interaction motifs are essential for understanding the SAR of 1H-indazole derivatives and for the rational design of new inhibitors. This is often achieved through molecular docking studies, which predict the binding pose of a ligand in the active site of a protein, and is ideally confirmed by X-ray crystallography.
For kinase inhibitors, the 1H-indazole scaffold typically orients itself to form hydrogen bonds with the hinge region of the kinase. For example, in p21-activated kinase 1 (PAK1), the 1H-indazole-3-carboxamide scaffold was identified as a potent inhibitor. nih.gov The SAR analysis revealed that substituting with an appropriate hydrophobic ring that fits into a deep back pocket and introducing a hydrophilic group into the bulk solvent region were critical for PAK1 inhibitory activity and selectivity. nih.gov
In the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, docking models have shown that the 1H-indazole motif interacts with the ferrous ion of the heme group and a hydrophobic pocket, which is a key to its inhibitory activity. nih.gov
The interaction motifs for various indazole derivatives with their targets often involve a combination of the following:
Hydrogen Bonding: Key hydrogen bonds are often formed between the N1-H of the indazole and backbone carbonyls in the hinge region of kinases, or with key residues in other enzymes.
Hydrophobic Interactions: The benzene (B151609) part of the indazole ring and various hydrophobic substituents frequently engage in van der Waals and hydrophobic interactions with nonpolar residues such as valine, leucine, isoleucine, and alanine (B10760859) in the binding pocket.
Pi-Interactions: Pi-stacking or pi-alkyl interactions can occur between the aromatic indazole ring and the side chains of aromatic or aliphatic amino acids.
The table below provides examples of key amino acid residues and interaction types involved in the binding of indazole derivatives to their respective targets.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| p21-activated kinase 1 (PAK1) | Hydrophobic back pocket, solvent-exposed region | Hydrophobic interactions, hydrophilic interactions | nih.gov |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Ferrous ion of heme, hydrophobic pocket A and B | Metal coordination, hydrophobic interactions | nih.gov |
| Extracellular signal-regulated kinase 1/2 (ERK1/2) | Not specified | Enzymatic and cellular activity | nih.gov |
| Epidermal growth factor receptor (EGFR) | Not specified | Kinase inhibition | nih.gov |
| Fibroblast growth factor receptors (FGFRs) | Not specified | Kinase inhibition | nih.gov |
It is important to note that while these general principles of ligand-target interactions for the 1H-indazole scaffold are well-documented, the specific interactions for this compound would depend on its unique three-dimensional structure and the specific biological target it interacts with. The dibromopropyl substituent at the N1 position would likely influence the compound's orientation in the binding pocket and could introduce additional steric and electronic interactions.
Computational and Theoretical Investigations of 1 2,3 Dibromopropyl 1h Indazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of molecules.
Electronic Structure and Reactivity Predictions (e.g., DFT, HOMO/LUMO analysis)
Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure of molecules. researchgate.netchimicatechnoacta.ru Such studies for an indazole derivative would typically involve optimizing the molecular geometry to find its most stable three-dimensional conformation.
Following optimization, analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. nih.govaimspress.com
For other indazole derivatives, DFT calculations have been used to determine these properties, revealing how different substituents on the indazole ring influence the electronic distribution and reactivity. researchgate.netnih.gov However, specific HOMO-LUMO energy values and reactivity descriptors for 1-(2,3-Dibromopropyl)-1H-indazole are not documented in the searched literature.
Table 1: Hypothetical Reactivity Descriptors for this compound (Illustrative Only)
| Parameter | Hypothetical Value | Significance |
| EHOMO (eV) | Data not available | Electron donating ability |
| ELUMO (eV) | Data not available | Electron accepting ability |
| Energy Gap (ΔE) (eV) | Data not available | Chemical reactivity and stability |
| Hardness (η) | Data not available | Resistance to change in electron distribution |
| Softness (σ) | Data not available | Propensity to undergo chemical reactions |
Note: This table is for illustrative purposes only. No experimental or theoretical data has been found for this compound.
Spectroscopic Property Simulations
Quantum chemical calculations are also employed to simulate spectroscopic data, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. researchgate.net These simulations can aid in the interpretation of experimental spectra and confirm the molecular structure. While experimental and simulated spectral data are available for a wide range of indazole compounds, no such data has been published for this compound. researchgate.netnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into conformational changes and interactions with other molecules.
Conformational Dynamics and Stability Analysis
For a flexible molecule like this compound, which has a rotatable dibromopropyl chain, MD simulations could be used to explore its different possible conformations and their relative stabilities. Such an analysis would reveal the preferred three-dimensional shapes of the molecule in different environments (e.g., in a vacuum or in a solvent). This information is critical for understanding how the molecule might interact with biological targets. There are currently no published MD simulation studies focusing on the conformational dynamics of this compound.
Molecular Docking and Virtual Screening Approaches
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is widely used in drug discovery to screen libraries of compounds against a specific protein target.
In the context of indazole derivatives, molecular docking has been used to identify potential inhibitors for various enzymes and receptors implicated in diseases like cancer and inflammation. derpharmachemica.comnih.govjocpr.com A typical study would involve docking the indazole compound into the active site of a target protein and calculating a docking score, which estimates the binding affinity. The binding mode, showing specific interactions with amino acid residues, would also be analyzed.
Virtual screening would involve computationally testing a large database of compounds, which could include this compound, against a biological target to identify potential "hits". researchgate.netnih.gov Despite the application of these methods to many other indazoles, no molecular docking or virtual screening studies specifically featuring this compound have been reported in the available literature.
Table 2: Illustrative Molecular Docking Results for a Generic Indazole Derivative (Not this compound)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Example Kinase | Data not available | Data not available |
| Example Receptor | Data not available | Data not available |
Note: This table illustrates the type of data generated from molecular docking studies. Specific data for this compound is not available.
Prediction of Binding Modes with Identified Biological Targets
There is no available research detailing the prediction of binding modes for this compound with any identified biological targets. Molecular docking simulations, a common method to predict the preferred orientation of a molecule when bound to a receptor, have not been published for this compound.
Rational Design of Analogs
Information regarding the rational design of analogs based on the this compound scaffold is not present in the scientific literature. Structure-activity relationship (SAR) studies, which are fundamental to the rational design of more potent and selective analogs, have not been documented for this specific compound.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
No cheminformatics studies or the development of Quantitative Structure-Activity Relationship (QSAR) models specifically involving this compound have been reported.
Development of Predictive Models for Biological Activity
The scientific literature lacks any predictive models for the biological activity of this compound. The development of such models relies on a dataset of structurally related compounds with experimentally determined biological activities, which is not available for this compound.
Data Mining and Analysis of Chemical Space
There are no published studies on the data mining of chemical libraries or the analysis of the chemical space around this compound. Such analyses are typically performed on large datasets of compounds to identify novel scaffolds and understand the distribution of physicochemical properties, but this has not been applied to the specified molecule.
Advanced Methodological Approaches in Indazole Research
Proteomics and Metabolomics for Systems-Level Analysis
While specific proteomics and metabolomics studies on 1-(2,3-Dibromopropyl)-1H-indazole are not extensively documented, these systems-level approaches are crucial in modern drug discovery for understanding the broad biological impact of new chemical entities.
Proteomics: This field enables the large-scale study of proteins, offering a snapshot of the cellular processes affected by a compound. For an agent like this compound, proteomics could be employed to identify protein binding partners and downstream signaling pathways. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) could isolate proteins that directly interact with the indazole core or its dibromopropyl substituent. Quantitative proteomics would then reveal changes in protein expression profiles within cells, highlighting pathways related to cellular stress, apoptosis, or proliferation that are modulated by the compound.
Metabolomics: This discipline focuses on the global profile of small-molecule metabolites in a biological system. When cells or organisms are exposed to this compound, metabolomic analysis via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can uncover alterations in metabolic pathways. This could reveal, for instance, if the compound affects energy metabolism, lipid synthesis, or amino acid pathways, providing critical clues about its mechanism of action and potential off-target effects.
Advanced Imaging Techniques for Cellular Localization and Dynamics
Advanced imaging technologies are indispensable for visualizing the journey of a molecule within a biological system, from cellular uptake to subcellular distribution. nih.gov These methods are vital for linking a compound's physical location to its functional effects. researchgate.net
For a compound like this compound, which lacks intrinsic fluorescence, researchers could synthesize a fluorescently tagged analog. This probe could then be used in various advanced imaging applications:
Confocal Fluorescence Microscopy: This technique would allow for high-resolution optical sectioning of cells, enabling precise localization of the compound in cellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum.
Live-Cell Imaging: By using fluorescent probes, the dynamics of the compound's uptake, trafficking, and clearance can be monitored in real-time in living cells. This provides a temporal understanding of the molecule's interaction with cellular structures.
Multiphoton Microscopy: For studies in deeper tissue models, multiphoton microscopy offers reduced phototoxicity and deeper penetration, allowing for the visualization of the compound's distribution in more complex biological environments.
The integration of imaging with other techniques, such as combining positron emission tomography (PET) with magnetic resonance imaging (MRI), provides a powerful multimodality approach for noninvasively tracking molecules in whole organisms, bridging the gap between cellular studies and preclinical evaluation. nih.govnih.gov
Flow Cytometry for High-Throughput Cellular Assays
Flow cytometry is a powerful technique for rapidly analyzing the physical and chemical characteristics of single cells in a heterogeneous population. biotium.com It is particularly useful for high-throughput screening to assess the biological effects of novel compounds.
In the context of this compound, flow cytometry could be applied to:
Assess Cell Viability and Apoptosis: By using specific fluorescent dyes, large cell populations can be quickly analyzed to quantify the compound's impact on cell death. For example, dyes that are excluded by live cells can identify compromised cell membranes. biotium.com
Monitor Cell Cycle Progression: Staining cellular DNA with a fluorescent dye allows for the analysis of cell cycle distribution (G1, S, G2/M phases). This can determine if the compound induces cell cycle arrest at a specific checkpoint.
Detect Biomarkers: Using fluorescently labeled antibodies, flow cytometry can quantify the expression of specific proteins (biomarkers) on the cell surface or inside the cell. nih.gov This can validate targets identified through proteomics or measure the activation state of key signaling pathways. For instance, it can be used to analyze drug adducts by employing fluorescent antibodies. nih.gov
Measure Oxidative Stress: Probes like C11-BODIPY(581/591) can be used to measure membrane lipid peroxidation, providing a quantitative measure of oxidative stress induced by a compound. nih.gov
Crystallography and Spectroscopic Techniques for Precise Structural Elucidation (e.g., X-ray diffraction, NMR, IR, Mass Spectrometry)
The definitive characterization of a novel molecule's structure is fundamental to understanding its chemical properties and biological function. A combination of crystallographic and spectroscopic methods is the gold standard for this purpose. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating molecular structure in solution. nih.gov For this compound, ¹H and ¹³C NMR spectra would confirm the connectivity of all atoms. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the indazole ring, while the signals from the propyl chain confirm the presence and location of the bromine atoms. wiley-vch.dechemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. wiley-vch.de The spectrum of this compound would show characteristic absorption bands for C-H, C=C, and C-N bonds of the indazole ring system, as well as C-Br stretching vibrations from the alkyl chain. amazonaws.com
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements. amazonaws.com The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers further structural clues, often revealing the loss of bromine atoms or cleavage of the propyl chain, which helps confirm the proposed structure. nih.govresearchgate.net
Table 1: Representative Spectroscopic Data for the 1H-Indazole Core
This table provides typical chemical shift ranges for the unsubstituted 1H-indazole core, which serve as a reference for interpreting the spectra of its derivatives. The presence of the 1-(2,3-Dibromopropyl) group would cause shifts in these values.
| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constants (Hz) |
| ¹H NMR (in DMSO-d₆) | ||
| H1 (NH) | ~13.1 | Broad singlet |
| H3 | ~8.10 | Singlet or narrow multiplet |
| H4 | ~7.78 | Doublet, J ≈ 8.1 Hz |
| H7 | ~7.58 | Doublet, J ≈ 8.5 Hz |
| H6 | ~7.36 | Triplet or multiplet |
| H5 | ~7.13 | Triplet or multiplet |
| ¹³C NMR (in CDCl₃) | ||
| C7a | ~140.0 | |
| C3 | ~134.8 | |
| C6 | ~126.8 | |
| C4 | ~123.1 | |
| C5 | ~120.9 | |
| C3a | ~120.9 | |
| C7 | ~109.7 |
Note: Data compiled from various sources. wiley-vch.dechemicalbook.com Actual values for this compound will vary based on substituent effects.
Future Perspectives and Research Gaps in the Study of 1 2,3 Dibromopropyl 1h Indazole
Development of More Efficient and Sustainable Synthetic Routes
Currently, there are no published synthetic routes specifically for 1-(2,3-Dibromopropyl)-1H-indazole. A primary research gap is therefore the development of a reliable and efficient method for its synthesis. A potential starting point would be the N-alkylation of 1H-indazole with 1,2,3-tribromopropane. This reaction would likely yield a mixture of N1 and N2 isomers, necessitating chromatographic separation and thorough characterization to isolate the desired this compound.
Future research in this area should focus on:
Optimization of Reaction Conditions: Investigating various bases, solvents, and temperature profiles to maximize the yield and regioselectivity of the N-alkylation.
Development of Greener Synthetic Methods: Exploring the use of more environmentally benign solvents and catalysts to align with the principles of sustainable chemistry. This could include phase-transfer catalysis or microwave-assisted synthesis to potentially improve reaction times and efficiency.
Scalability: Once an optimal route is established, its scalability for producing larger quantities of the compound for further biological evaluation would be a crucial next step.
Exploration of Novel Biological Targets and Therapeutic Modalities
The biological activity of this compound is entirely unknown. A significant research gap exists in screening this compound against a wide array of biological targets to identify any potential therapeutic applications. The presence of the indazole core suggests that it could exhibit activities similar to other indazole derivatives, such as kinase inhibition or interaction with other enzyme systems. nih.govmdpi.com
Future research should involve:
Broad-Based Biological Screening: Testing the compound in a variety of in vitro assays, including anticancer, antimicrobial, and anti-inflammatory screens.
Target Identification and Validation: Should any significant biological activity be observed, subsequent studies would be required to identify the specific molecular target(s) through techniques such as affinity chromatography, proteomics, or genetic approaches.
Mechanism of Action Studies: Elucidating how the compound interacts with its target and the downstream cellular consequences of this interaction.
Strategies for Addressing and Modulating Potential Undesired Biological Interactions Attributed to the Dibromopropyl Moiety
The 2,3-dibromopropyl moiety is a known structural alert, as related compounds, such as tris(2,3-dibromopropyl) phosphate, have been shown to possess mutagenic and carcinogenic properties. This is a critical consideration for any potential therapeutic development of this compound.
A major research gap is the toxicological evaluation of this specific compound. Future research strategies should include:
Genotoxicity and Mutagenicity Testing: Employing standard assays (e.g., Ames test) to assess the mutagenic potential of the compound.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the dibromopropyl group (e.g., replacing bromine with other halogens, or using a monobrominated or unsaturated propyl chain) to understand the structural requirements for any observed toxicity.
Metabolic Profiling: Investigating the metabolic fate of the compound to determine if reactive metabolites are formed in situ, which could contribute to toxicity.
Integration of In Silico and Experimental Approaches for Accelerated Discovery and Development
Given the complete lack of experimental data, in silico (computational) methods could play a pivotal role in guiding the initial exploration of this compound.
Future research would benefit from:
Molecular Modeling and Docking: Using computational models to predict the binding of this compound to the active sites of known drug targets, particularly those for which other indazole derivatives have shown affinity. This could help prioritize experimental screening efforts.
ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This can provide early warnings of potential liabilities and guide the design of analogs with improved pharmacokinetic and safety profiles.
Virtual Screening: Creating a virtual library of related compounds to identify other structures that may have a higher probability of desired biological activity and a lower risk of toxicity.
Q & A
Q. What are the recommended synthetic routes for 1-(2,3-Dibromopropyl)-1H-indazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound likely involves nucleophilic substitution at the indazole nitrogen. A plausible route includes reacting 1H-indazole with 2,3-dibromopropyl bromide in the presence of a base (e.g., triethylamine or pyridine) to neutralize HBr byproducts . Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (40–80°C), and stoichiometric ratios. For example, excess alkylating agent (1.2–1.5 equivalents) may improve substitution efficiency. Monitoring via TLC or HPLC is critical to track intermediates and minimize side reactions (e.g., over-alkylation). Yield improvements (typically 50–70%) can be achieved by slow addition of reagents and inert atmosphere conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. The indazole aromatic protons (7–8 ppm) and dibromopropyl CH2 groups (2.5–4.5 ppm) should show distinct splitting due to bromine’s electronegativity. DEPT-135 helps identify CH2 and CH3 groups in the propyl chain .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+ for C10H9Br2N2). Fragmentation patterns should align with loss of Br or propyl groups .
- IR Spectroscopy: Peaks near 600–650 cm⁻¹ indicate C-Br stretching, while N-H stretches (indazole) appear at 3400–3500 cm⁻¹ .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation: Brominated compounds often release toxic fumes (e.g., HBr) upon decomposition. Use fume hoods, local exhaust ventilation, and flame-resistant lab gear .
- Spill Management: Evacuate unprotected personnel, neutralize spills with sodium bicarbonate, and collect residues in sealed containers .
- PPE: Wear nitrile gloves, goggles, and flame-retardant coats. Train personnel in emergency response (OSHA 1910.156 standards) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and biological interactions of this compound?
Methodological Answer:
- DFT Calculations: Density functional theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (FMOs). For example, the dibromopropyl group may act as a leaving group in substitution reactions .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on the indazole core’s π-π stacking and bromine’s hydrophobic effects . Validate predictions with in vitro assays (e.g., enzyme inhibition studies).
Q. How can researchers resolve contradictions in reported bioactivity data for brominated indazole derivatives?
Methodological Answer:
- Experimental Reproducibility: Standardize assay conditions (e.g., cell lines, solvent controls). For antimicrobial studies, use CLSI/M07-A11 guidelines for MIC determinations.
- Meta-Analysis: Cross-reference data across studies to identify outliers. For example, discrepancies in cytotoxicity (IC50 values) may arise from differences in cell permeability or metabolic activation .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing Br with Cl) to isolate contributions of specific functional groups .
Q. What strategies optimize regioselectivity in indazole alkylation reactions?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., SEM or Boc) at the indazole N2 position to direct alkylation to N1 .
- Catalytic Approaches: Use transition metals (e.g., CuI) to stabilize intermediates in Ullmann-type couplings. For example, Cu-catalyzed conditions (120°C, DMSO) enhance N1 selectivity .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, reducing competing elimination or rearrangement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
